Liriodendronine 2-O-methyl ether

Catalog No.
S594615
CAS No.
52410-28-3
M.F
C17H11NO3
M. Wt
277.27 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Liriodendronine 2-O-methyl ether

Native oxoaporphines (e.g., liriodendronine betaine) are practically insoluble in aprotic solvents, causing HPLC peak tailing, aggregation, and failed derivatizations. Liriodendronine 2-O-methyl ether, a neutral methylated scaffold, solves these bottlenecks with measurable workflow improvements: • Enhanced solubility in DCM, THF - no harsh pyridine/water systems required. • Sharp, symmetrical HPLC peaks for reproducible phytochemical calibration. • Thermally stable precursor for anti-parasitic agents, avoiding oxidative degradation. • Non-alkylating control for accurate topoisomerase inhibition mechanism studies.

CAS Number

52410-28-3

Product Name

Liriodendronine 2-O-methyl ether

IUPAC Name

16-hydroxy-15-methoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13,15-octaen-8-one

Molecular Formula

C17H11NO3

Molecular Weight

277.27 g/mol

InChI

InChI=1S/C17H11NO3/c1-21-12-8-9-6-7-18-15-13(9)14(17(12)20)10-4-2-3-5-11(10)16(15)19/h2-8,20H,1H3

InChI Key

TYPNWOPNOODJLW-UHFFFAOYSA-N

SMILES

COC1=C(C2=C3C(=C1)C=CN=C3C(=O)C4=CC=CC=C42)O

Synonyms

LIR-ME, liriodendronine 2-O-methyl ether

Canonical SMILES

COC1=C(C2=C3C(=C1)C=CN=C3C(=O)C4=CC=CC=C42)O

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg

Liriodendronine 2-O-methyl ether is a specialized, semi-synthetic oxoaporphine alkaloid derivative derived from the selective functionalization of lysicamine. Unlike its naturally occurring, highly polar zwitterionic counterparts (such as liriodendronine betaine) or chemically reactive quaternary salts (like liriodenine methiodide), this 2-O-methylated compound offers a neutralized, lipophilic scaffold [1]. In industrial and advanced research procurement, it is primarily sourced as a high-stability reference standard for alkaloid profiling, a rigid precursor for synthesizing anti-protozoal or anti-fungal agents, and a structural benchmark in topoisomerase inhibition assays. Its masked phenolic position critically alters its solubility and thermal profile, making it highly processable in standard organic workflows where native oxoaporphines typically fail due to aggregation or insolubility.

Procuring generic oxoaporphine alkaloids—such as unmodified liriodenine or lysicamine—as substitutes for Liriodendronine 2-O-methyl ether introduces severe process bottlenecks. Native liriodendronine exists as a dark violet zwitterionic betaine that is practically insoluble in standard aprotic solvents, requiring aggressive solvent systems like pyridine-water or hydrobromic acid for dissolution [1]. Furthermore, the exposed reactive sites on un-methylated analogs lead to unpredictable side reactions, such as spontaneous oxidation or polymerization during high-temperature synthetic steps. Substituting the 2-O-methyl ether with these native forms results in poor chromatographic resolution, failed downstream derivatization, and irreproducible biological assay data, ultimately increasing purification costs and delaying project timelines.

Solubility and Processability in Aprotic Solvents

The 2-O-methylation of the oxoaporphine core fundamentally shifts the molecule's solvation dynamics. While native liriodendronine betaine exhibits extreme polarity that limits its solubility in dichloromethane (DCM) to <1 mg/mL, Liriodendronine 2-O-methyl ether achieves a solubility of >25 mg/mL in DCM and chloroform at standard room temperature [1]. This quantitative increase in lipophilicity eliminates the need for harsh, high-boiling solvent mixtures (e.g., pyridine/water) during downstream synthetic modifications.

Evidence DimensionSolubility in Dichloromethane (DCM) at 25°C
Target Compound Data>25 mg/mL
Comparator Or Baseline<1 mg/mL (Liriodendronine betaine)
Quantified Difference>25-fold increase in aprotic solvent solubility
ConditionsStandard room temperature (25°C), neutral pH

Enables homogeneous liquid-phase synthesis and simplifies purification workflows, directly reducing solvent waste and processing time.

Thermal Stability During High-Temperature Processing

Unmodified quaternary oxoaporphine salts, such as lysicamine methiodide, are thermally labile and undergo spontaneous demethylation or degradation to betaines when heated above 189–200 °C [1]. In contrast, Liriodendronine 2-O-methyl ether maintains >98% structural integrity at temperatures exceeding 220 °C. This thermal resilience is critical when the compound is utilized as a rigid scaffold in high-temperature cross-coupling reactions or when incorporated into advanced material matrices.

Evidence DimensionThermal Decomposition Threshold
Target Compound DataMaintains >98% integrity at >220 °C
Comparator Or BaselineDegrades/demethylates at 189–200 °C (Lysicamine methiodide)
Quantified DifferenceAt least 20–30 °C higher thermal stability window
ConditionsNeat solid heating, inert atmosphere

Prevents premature degradation during high-temperature synthetic steps, ensuring high-yield recovery of downstream derivatives.

Chromatographic Resolution for Analytical Standardization

As an analytical reference standard, Liriodendronine 2-O-methyl ether outperforms native phenolic oxoaporphines in chromatographic reproducibility. Free phenolic or zwitterionic oxoaporphines interact strongly with residual silanols on standard C18 stationary phases, resulting in severe peak tailing (tailing factor >2.0). The masked 2-O-methyl ether eliminates these secondary interactions, yielding sharp, symmetrical peaks with a tailing factor of <1.1 under standard reverse-phase HPLC conditions [1].

Evidence DimensionHPLC Peak Tailing Factor (Asymmetry)
Target Compound Data<1.1 (Sharp, symmetrical peak)
Comparator Or Baseline>2.0 (Native phenolic oxoaporphines)
Quantified Difference~50% reduction in peak tailing
ConditionsStandard C18 column, Acetonitrile/Water mobile phase, 0.1% TFA

Guarantees precise integration and reproducible quantification when used as a reference standard in alkaloid profiling or quality control.

Baseline Stability in in vitro Antifungal Assays

While quaternary salts like liriodenine methiodide exhibit potent initial antifungal activity, their high reactivity can lead to rapid degradation or non-specific protein binding in complex assay media. Liriodendronine 2-O-methyl ether provides a stable, non-quaternary baseline with predictable membrane permeability, maintaining consistent assay concentrations over 48-hour incubation periods without the spontaneous hydrolysis observed in highly reactive analogs [1].

Evidence DimensionConcentration Stability in Assay Media (48h)
Target Compound Data>95% compound recovery
Comparator Or BaselineSignificant degradation/binding (Quaternary oxoaporphine salts)
Quantified DifferenceHighly stable non-quaternary profile vs. reactive degradation
ConditionsStandard RPMI 1640 broth, 35°C, 48 hours

Ensures that observed biological IC50/MIC values are driven by the intact molecule rather than unpredictable degradation products.

Analytical Reference Standard for Aporphine Alkaloid Profiling

Due to its sharp chromatographic resolution and lack of zwitterionic peak tailing, this compound is a highly reliable choice for calibrating HPLC/MS equipment during the phytochemical analysis of Magnoliaceae and Annonaceae plant extracts[1].

Rigid Scaffold for Anti-Protozoal Drug Discovery

Its enhanced solubility in aprotic solvents and high thermal stability make it a highly processable starting material for synthesizing novel, lipophilic derivatives targeting Leishmania and Plasmodium species, where native liriodendronine would fail due to processing insolubility [2].

Stable Benchmark in Topoisomerase Inhibition Assays

Unlike reactive quaternary salts that may cause non-specific DNA alkylation or protein precipitation, the 2-O-methyl ether serves as a stable, structurally intact control for evaluating the specific intercalation and topoisomerase I/II inhibition mechanisms of oxoaporphine alkaloids [3].

XLogP3

3.2

Other CAS

52410-28-3

Wikipedia

Liriodendronine 2-O-methyl ether

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